N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide
CAS No.: 1421490-23-4
Cat. No.: VC4216098
Molecular Formula: C15H28N2O2
Molecular Weight: 268.401
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421490-23-4 |
|---|---|
| Molecular Formula | C15H28N2O2 |
| Molecular Weight | 268.401 |
| IUPAC Name | N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide |
| Standard InChI | InChI=1S/C15H28N2O2/c1-19-12-11-17-9-7-14(8-10-17)16-15(18)13-5-3-2-4-6-13/h13-14H,2-12H2,1H3,(H,16,18) |
| Standard InChI Key | KAHZARLIQXHTCK-UHFFFAOYSA-N |
| SMILES | COCCN1CCC(CC1)NC(=O)C2CCCCC2 |
Introduction
Overview of the Compound
N-[1-(2-Methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide is a synthetic compound belonging to the class of piperidine derivatives, which are often studied for their pharmacological properties. The compound features a piperidine ring substituted with a cyclohexanecarboxamide group and a 2-methoxyethyl side chain.
Structural Features
The compound's structure includes:
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A piperidine ring that provides rigidity and potential bioactivity.
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A cyclohexanecarboxamide moiety, which may contribute to hydrophobic interactions in biological systems.
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A methoxyethyl side chain that increases solubility and modifies pharmacokinetics.
Synthesis
The synthesis of N-[1-(2-methoxyethyl)piperidin-4-yl]cyclohexanecarboxamide typically involves:
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Functionalization of the piperidine ring.
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Coupling with cyclohexanecarboxylic acid or its derivatives.
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Incorporation of the 2-methoxyethyl group via alkylation reactions.
Applications and Research
This compound is primarily studied for its potential in medicinal chemistry, particularly in the development of therapeutic agents targeting:
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Central nervous system (CNS) disorders.
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Pain management pathways.
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Potential receptor modulation due to its structural similarity to known ligands.
Pharmacological Insights
While specific data on this compound's pharmacodynamics and pharmacokinetics may be limited, similar piperidine derivatives often exhibit:
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High receptor affinity for neurotransmitter systems (e.g., dopamine, serotonin).
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Favorable blood-brain barrier penetration due to their lipophilicity.
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Low toxicity profiles depending on functional substitutions.
Computational Data
Using computational tools like PubChem or SwissADME, the following predictions can be made:
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Lipophilicity (LogP): Moderate, ensuring good membrane permeability.
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Drug-likeness: Likely to meet Lipinski's Rule of Five criteria for oral bioavailability.
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Metabolic Stability: The methoxy group may undergo O-demethylation, a common metabolic pathway.
Experimental Studies
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Analgesic drug development.
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CNS-targeting therapies for conditions such as Alzheimer's disease or schizophrenia.
Limitations and Future Directions
Further research is required to:
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Elucidate its exact mechanism of action in biological systems.
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Conduct in vitro and in vivo studies to determine efficacy and safety profiles.
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Explore its potential as a lead compound for drug discovery.
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